molecular formula C15H17N3O3S B2760899 N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898462-96-9

N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2760899
CAS No.: 898462-96-9
M. Wt: 319.38
InChI Key: VXEIFCDBYBORLM-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrrolo ring, a cyanoethyl group, and a sulfonamide functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of quinoline derivatives with cyanoethylating agents and sulfonamide precursors can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and temperature, is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the quinoline core can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is unique due to its combination of a quinoline core, a cyanoethyl group, and a sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-17(7-2-6-16)22(20,21)13-9-11-3-4-14(19)18-8-5-12(10-13)15(11)18/h9-10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEIFCDBYBORLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)S(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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